molecular formula C10H9NO3 B6345975 3-(2-Methoxyphenyl)-1,2-oxazol-5-ol CAS No. 1354915-50-6

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

Cat. No. B6345975
CAS RN: 1354915-50-6
M. Wt: 191.18 g/mol
InChI Key: WIBVABFPOYOXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol, also known as 2-methoxy-3-phenyl-5-oxazolone, is a small organic molecule that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform, but insoluble in water. The compound has a molecular weight of 191.2 g/mol, a melting point of 152-154°C, and a boiling point of 284-286°C.

Scientific Research Applications

Diastereoselective Synthesis in Organic Chemistry

A study by Suga et al. (1994) demonstrated the use of a related compound in the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates. This process is significant for creating chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

Cycloaddition Reactions

The compound has been used in cycloaddition reactions, as explored by Melo et al. (2002). These reactions are fundamental in creating complex molecular structures in organic synthesis, particularly for pharmaceutical applications.

Pharmaceutical Science and Development

In pharmaceutical research, derivatives of the compound have been studied for their potential in developing new, low-toxicity, and high-efficiency medicines. Samelyuk & Kaplaushenko (2013) highlighted its role in creating compounds with a wide spectrum of biological activity.

Synthesis of Chitosan Biopolymer

Research by Azmy et al. (2019) indicated the use of a related oxazole derivative in the modification of chitosan biopolymer, leading to enhanced swelling and antimicrobial properties. This is significant in the development of medical materials and biotechnology.

Corrosion Inhibition

The compound's derivatives have been investigated for their role in corrosion inhibition. Bentiss et al. (2009) studied a related triazole derivative, finding it highly effective in protecting steel in acidic environments.

Anticonvulsant Activity

In medicinal chemistry, derivatives of this compound have shown potential as anticonvulsants. Vijaya Raj & Narayana (2006) reported promising anticonvulsant activity in synthesized compounds, suggesting further research for pharmaceutical applications.

Synthesis of Novel Heterocyclic Compounds

The compound's derivatives are also important in synthesizing new heterocyclic compounds with potential biological applications, as noted by Yamamuro et al. (2015). These compounds could be crucial in developing new drugs and treatments.

properties

IUPAC Name

3-(2-methoxyphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-5-3-2-4-7(9)8-6-10(12)14-11-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBVABFPOYOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1,2-oxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.